

Spectroscopic Analysis of Prometon: A Technical Guide

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Compound of Interest

Compound Name: Prometon

Cat. No.: B051717

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Introduction

Prometon (6-methoxy-N2,N4-di(propan-2-yl)-1,3,5-triazine-2,4-diamine) is a non-selective triazine herbicide used to control a wide range of annual and perennial broadleaf weeds and grasses. Its mode of action involves the inhibition of photosynthesis. A thorough understanding of its chemical properties through spectroscopic analysis is crucial for environmental monitoring, toxicology studies, and the development of new analytical methods for its detection. This guide provides an in-depth overview of the spectroscopic analysis of **Prometon**, covering Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following tables summarize the key spectroscopic data for **Prometon**. It is important to note that while a gas-phase Infrared spectrum is publicly available, detailed experimental UV-Vis and complete high-resolution NMR spectra for **Prometon** are not readily found in the public domain. Therefore, the UV-Vis and NMR data presented are based on typical values for the constituent functional groups and data from closely related s-triazine herbicides.

Table 1: UV-Visible Spectroscopic Data for Prometon

Parameter	Value	Solvent
λ_{max}	~220 nm	Methanol or Acetonitrile
Molar Absorptivity (ϵ)	Not available	-

Note: The λ_{max} is an estimated value based on the UV absorption characteristics of s-triazine herbicides, which typically exhibit a strong absorption band in this region corresponding to $\pi \rightarrow \pi$ transitions.*

Table 2: Infrared (IR) Spectroscopic Data for Prometon (Gas Phase)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2970	Strong	C-H stretching (isopropyl groups)
~1620	Strong	C=N stretching (triazine ring)
~1550	Strong	N-H bending and C=N stretching (triazine ring)
~1460	Medium	C-H bending (isopropyl groups)
~1380	Medium	C-H bending (isopropyl groups)
~1240	Strong	C-O-C asymmetric stretching (methoxy group)
~1050	Medium	C-O-C symmetric stretching (methoxy group)
~810	Strong	Triazine ring breathing

Source: NIST/EPA Gas-Phase Infrared Database.[\[1\]](#)

Table 3: ^1H NMR Spectroscopic Data for Prometon (Estimated)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Coupling Constant (J, Hz)
~1.2	Doublet	12H	-CH(CH ₃) ₂	~6-7
~3.9	Singlet	3H	-OCH ₃	-
~4.1	Septet	2H	-CH(CH ₃) ₂	~6-7
~5.5-6.5	Broad Singlet	2H	-NH-	-

Note: These are estimated chemical shifts based on the analysis of similar s-triazine herbicides and the known chemical shift ranges for isopropyl and methoxy groups. The exact chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

Table 4: ^{13}C NMR Spectroscopic Data for Prometon (Estimated)

Chemical Shift (δ , ppm)	Assignment
~22	-CH(CH ₃) ₂
~42	-CH(CH ₃) ₂
~53	-OCH ₃
~165	C-Cl (in triazine ring)
~170	C-N (in triazine ring)

Note: These are estimated chemical shifts based on typical values for the functional groups in **Prometon** and data from related triazine compounds.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **Prometon** are provided below. These protocols are based on standard laboratory practices for the analysis of organic compounds

and herbicides.

UV-Visible Spectroscopy

Objective: To determine the maximum absorption wavelength (λ_{max}) of **Prometon**.

Materials:

- **Prometon** standard
- Spectroscopic grade methanol or acetonitrile
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer

Procedure:

- **Sample Preparation:** Prepare a stock solution of **Prometon** in the chosen solvent (e.g., 100 $\mu\text{g/mL}$). From the stock solution, prepare a working solution of a suitable concentration (e.g., 10 $\mu\text{g/mL}$) that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).
- **Instrument Setup:** Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.
- **Baseline Correction:** Fill a quartz cuvette with the solvent blank (methanol or acetonitrile) and place it in the reference holder. Place an identical cuvette filled with the same solvent in the sample holder and run a baseline correction over the desired wavelength range (e.g., 200-400 nm).
- **Sample Analysis:** Empty the sample cuvette and rinse it with the **Prometon** working solution. Fill the cuvette with the working solution and place it back in the sample holder.
- **Data Acquisition:** Scan the sample from 200 to 400 nm and record the absorbance spectrum.
- **Data Analysis:** Identify the wavelength of maximum absorbance (λ_{max}).

Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of **Prometon** to identify its functional groups.

Method 1: Potassium Bromide (KBr) Pellet (for solid samples)

Materials:

- **Prometon** (solid)
- FTIR grade potassium bromide (KBr), dried
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer

Procedure:

- **Sample Preparation:** Grind 1-2 mg of **Prometon** with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Transfer the powder to a pellet press die and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
- **Background Spectrum:** Place the empty pellet holder in the FTIR spectrometer and record a background spectrum.
- **Sample Analysis:** Mount the KBr pellet in the sample holder and place it in the spectrometer.
- **Data Acquisition:** Acquire the infrared spectrum over the range of 4000-400 cm^{-1} .
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups in **Prometon**.

Method 2: Attenuated Total Reflectance (ATR) (for solid or liquid samples)

Materials:

- **Prometon**

- FTIR spectrometer with an ATR accessory

Procedure:

- Background Spectrum: Ensure the ATR crystal is clean and record a background spectrum.
- Sample Application: Place a small amount of the **Prometon** sample directly onto the ATR crystal. If it is a solid, apply pressure with the built-in press to ensure good contact.
- Data Acquisition: Acquire the infrared spectrum.
- Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra of **Prometon** to elucidate its molecular structure.

Materials:

- **Prometon**
- Deuterated solvent (e.g., Chloroform-d, CDCl_3)
- NMR tubes
- NMR spectrometer

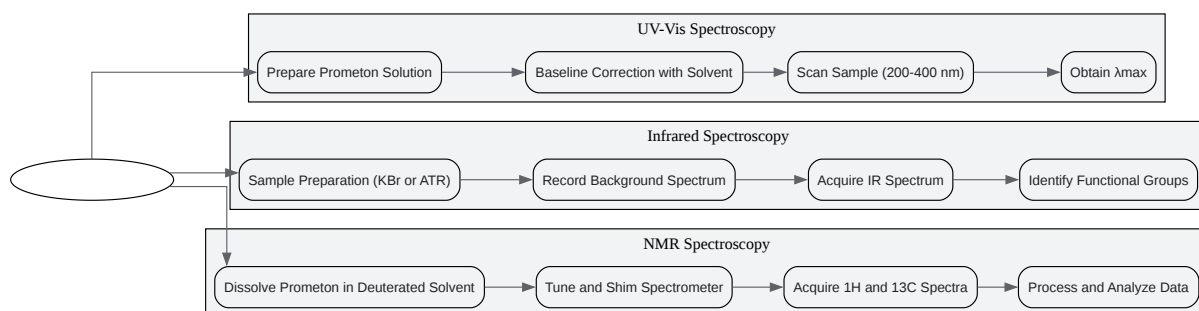
Procedure:

- Sample Preparation: Dissolve 5-10 mg of **Prometon** in approximately 0.5-0.7 mL of the deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to obtain a homogeneous magnetic field.
- ^1H NMR Data Acquisition:

- Acquire a standard one-dimensional proton NMR spectrum.
- Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- The number of scans will depend on the sample concentration.
- ¹³C NMR Data Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.
- Data Processing and Analysis:
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
 - Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons and carbons in the **Prometon** molecule.

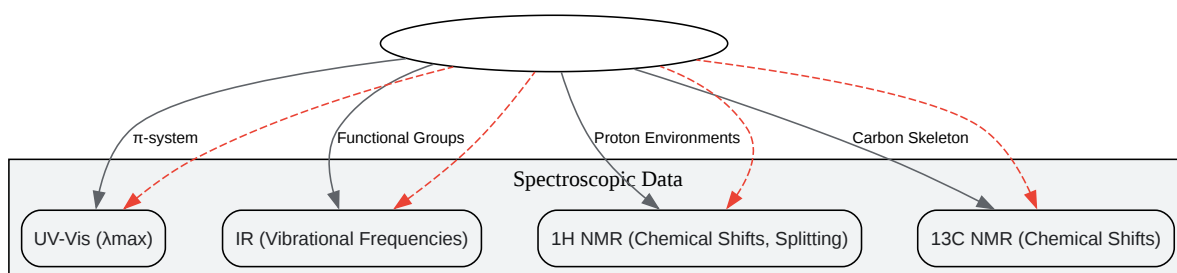
Mandatory Visualization

The following diagrams illustrate the general workflow for the spectroscopic analysis of **Prometon**.



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Caption: General workflow for the spectroscopic analysis of **Prometon**.



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References

- 1. Prometon [webbook.nist.gov]
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